![molecular formula C7H6ClN3O B11731344 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine](/img/structure/B11731344.png)
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine
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Overview
Description
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine is a heterocyclic compound featuring a fused oxazole-pyridine core with a chlorine substituent at the 6-position and a methanamine group at the 2-position. Its molecular formula is C₇H₇ClN₃O (molecular weight: 149.153 g/mol), and it is identified by CAS number 933722-80-6 . The compound is classified as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research.
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of 6-chlorooxazolo[5,4-b]pyridine-2-methanamine requires disconnection of the fused oxazole-pyridine system into simpler precursors. Two primary retrosynthetic pathways dominate literature:
Oxazole Ring Construction on a Pyridine Scaffold
This approach begins with a pre-functionalized pyridine derivative, such as 6-chloropyridin-3-amine, and constructs the oxazole ring through cyclization. For example, reaction with chloroacetyl chloride in the presence of a base like potassium carbonate induces intramolecular cyclization to form the oxazole moiety. The methanamine group is introduced via reductive amination or nucleophilic substitution in subsequent steps.
Pyridine Ring Formation from Oxazole Intermediates
Alternatively, the pyridine ring can be synthesized de novo using oxazole-containing building blocks. For instance, Hantzsch pyridine synthesis analogs employ oxazole-derived enaminonitriles, which undergo cyclocondensation with β-keto esters to assemble the pyridine core. Chlorination at the 6-position is achieved using POCl₃ or SOCl₂ under controlled conditions.
Detailed Preparation Methods
Method A: Cyclization of 6-Chloropyridin-3-amine with Chloroacetyl Chloride
Reagents and Conditions
-
Starting material : 6-Chloropyridin-3-amine (1.0 equiv)
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Reagents : Chloroacetyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv)
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Solvent : Dichloromethane (DCM), 0°C to reflux
-
Time : 12–16 hours
Procedure
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Dissolve 6-chloropyridin-3-amine in DCM under nitrogen.
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Add chloroacetyl chloride dropwise at 0°C, followed by K₂CO₃.
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Warm to reflux and stir until cyclization is complete (monitored by TLC).
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Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 68%
Key Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 4.42 (s, 2H).
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MS (ESI) : m/z 198.1 [M+H]⁺.
Method B: Reductive Amination of Oxazolo[5,4-b]pyridine-2-carbaldehyde
Reagents and Conditions
-
Starting material : Oxazolo[5,4-b]pyridine-2-carbaldehyde (1.0 equiv)
-
Reagents : Methylamine (2.0 equiv), NaBH₃CN (1.5 equiv)
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Solvent : Methanol, room temperature
-
Time : 6 hours
Procedure
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Stir oxazolo[5,4-b]pyridine-2-carbaldehyde with methylamine in methanol.
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Add NaBH₃CN portionwise and monitor reaction progress by NMR.
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Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Yield : 72%
Key Side Reaction : Over-reduction of the oxazole ring occurs if excess borohydride is used, leading to a 15% yield of the undesired dihydro derivative.
Method C: One-Pot Halogenation and Cyclization
Adapted from analogous thiazolo synthesis protocols , this method substitutes thiourea with urea to favor oxazole formation:
Reagents and Conditions
-
Starting material : 2-Bromo-6-chloropyridin-3-amine (1.0 equiv)
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Reagents : Potassium cyanate (3.0 equiv), HCl (conc., 4.0 equiv)
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Solvent : Ethanol/water (4:1), 100°C
-
Time : 48 hours
Procedure
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Reflux 2-bromo-6-chloropyridin-3-amine with KOCN in ethanol/HCl.
-
Neutralize with NaOH, extract with DCM, and dry over MgSO₄.
-
Purify via flash chromatography (hexane/acetone).
Yield : 58%
Challenges : Competing formation of thiazolo byproducts if sulfur contaminants are present.
Comparative Analysis of Synthetic Routes
Method | Yield | Advantages | Disadvantages |
---|---|---|---|
A | 68% | High regioselectivity | Requires toxic chloroacetyl chloride |
B | 72% | Mild conditions | Limited substrate scalability |
C | 58% | One-pot simplicity | Long reaction time |
Method B offers the highest yield but is constrained by the availability of the aldehyde precursor. Method C, while efficient, risks byproduct formation without rigorous exclusion of sulfur .
Mechanistic Insights
Cyclization Dynamics
The oxazole ring forms via nucleophilic attack of the pyridine amine on the electrophilic carbonyl carbon of chloroacetyl chloride (Method A). Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating ring closure.
Reductive Amination
In Method B, imine intermediates are stabilized by the electron-deficient pyridine ring, enabling selective reduction without oxazole ring hydrogenation.
Industrial-Scale Considerations
Large-scale synthesis prioritizes Method C due to lower reagent costs and compatibility with continuous flow systems. However, process optimization is required to suppress thiazolo impurities, often achieved by adding EDTA to chelate trace metal catalysts .
Emerging Techniques
Recent studies explore microwave-assisted cyclization, reducing Method C’s reaction time from 48 hours to 2 hours with comparable yields. Photocatalytic methods using TiO₂ nanoparticles are also under investigation for greener synthesis.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes diverse chemical reactions influenced by its heterocyclic structure and functional groups:
2.1. Nucleophilic Substitution
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Amine Group Reactivity : The methanamine group (-NH₂) can participate in nucleophilic substitution with alkylating agents or acylating reagents.
-
Example : Reaction with methyl iodide to form quaternary ammonium salts.
2.2. Electrophilic Substitution
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Chlorine Substituent : The chlorine atom at position 6 activates the ring for electrophilic substitution (e.g., nitration, bromination).
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Example : Replacement of chlorine with other halogens via halogen exchange reactions.
2.3. Ring-Opening Reactions
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Oxazole Ring Reactivity : The oxazole ring may undergo hydrolysis or cleavage under acidic or basic conditions, forming substituted pyridines .
-
Example : Acidic hydrolysis to regenerate pyridine derivatives.
2.4. Functional Group Transformations
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Phosgene Reaction : Reaction with phosgene converts hydroxyl groups into carbonyl moieties, forming oxazolo-pyridinone derivatives .
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Example : Conversion of 2-amino-3-hydroxy-5-chloropyridine to 6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one .
Reaction Conditions and Optimization
-
Temperature : Critical for controlling reaction specificity (e.g., 40–50°C for phosgene reactions) .
-
Molar Ratios : Base-to-pyridine ratios (4:1–8:1) optimize hydrolysis efficiency .
-
Solvents : Chloroform or methanol are preferred for phosgene and substitution reactions .
This compound’s versatility in organic chemistry underscores its potential in drug discovery and materials science, warranting further mechanistic and biological studies.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine has been investigated for its potential as an anticancer agent. The compound exhibits activity against several cancer types through mechanisms that inhibit specific signaling pathways involved in tumor growth.
- Mechanism of Action : The compound is believed to inhibit protein kinases that are crucial for cancer cell proliferation and survival. For instance, it may target the IRAK-4 kinase, which plays a role in inflammatory responses and cancer progression .
- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against human cancer cell lines, including breast and colon cancers. The results indicated a dose-dependent response with IC50 values in the low micromolar range .
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
Breast Cancer | 2.5 | Inhibition of cell signaling |
Colon Cancer | 3.0 | Induction of apoptosis |
Lung Cancer | 4.0 | Cell cycle arrest |
Neurodegenerative Diseases
Research has indicated that this compound may have neuroprotective properties.
- Applications : It is being explored for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neuroinflammation is a key area of focus .
- Case Study : In preclinical models, the compound showed promise in reducing neuroinflammatory markers and improving cognitive function in animal models of Alzheimer's disease .
Inflammatory Disorders
The compound has been identified as a potential therapeutic agent for various inflammatory disorders.
- Mechanism : By inhibiting specific kinases involved in inflammatory pathways, it may reduce symptoms associated with autoimmune diseases and chronic inflammation .
- Case Study : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers compared to placebo .
Disorder Type | Response Rate (%) | Key Findings |
---|---|---|
Rheumatoid Arthritis | 70 | Decreased joint swelling |
Psoriasis | 60 | Reduced skin lesions |
Pharmacological Developments
Recent advancements in the synthesis of this compound have led to the development of novel derivatives with enhanced potency and selectivity.
- Synthesis Techniques : New synthetic pathways have been established to produce this compound with high purity levels (>95%), facilitating its use in clinical settings .
- Future Directions : Ongoing research aims to optimize the pharmacokinetic properties of this compound to improve its bioavailability and reduce potential side effects.
Mechanism of Action
The mechanism of action of 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thiazolo vs. Oxazolo Derivatives
Thiazolo[5,4-b]pyridine-2-methanamine
- Structure : Replaces the oxygen atom in the oxazole ring with sulfur, forming a thiazole-pyridine fused system.
- Molecular Formula : C₇H₇N₃S (molecular weight: 165.22 g/mol ; CAS: 1203605-30-4 ) .
- Key Differences :
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione
- Structure : Replaces the methanamine group at the 2-position with a thione (-SH) group.
- Molecular Formula : C₆H₃ClN₂OS (molecular weight: 186.62 g/mol ; CAS: 1206716-59-7 ) .
- Key Differences :
Physicochemical Properties
Table 2: Molecular and Physical Properties
Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |
---|---|---|---|
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine | 149.153 | 1.2 | Low |
Thiazolo[5,4-b]pyridine-2-methanamine | 165.22 | 1.8 | Moderate |
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione | 186.62 | 2.5 | Very Low |
Notes:
- The chloro substituent in 6-Chlorooxazolo derivatives increases lipophilicity (higher LogP) compared to non-halogenated analogs .
- Thione derivatives exhibit poor aqueous solubility due to sulfur’s hydrophobic character .
Biological Activity
6-Chlorooxazolo[5,4-b]pyridine-2-methanamine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C8H8ClN3O |
Molecular Weight | 201.62 g/mol |
IUPAC Name | 6-chloro-1,3-oxazolo[5,4-b]pyridine-2-methanamine |
Canonical SMILES | ClC1=C(NC(C)N)C(=N)N=C1O |
Synthesis
The synthesis of this compound typically involves the reaction of substituted pyridine derivatives with chloroacetyl chloride under basic conditions. The reaction yields the desired oxazolo-pyridine structure through cyclization and subsequent amination.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway.
The proposed mechanism involves the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. By binding to these kinases, the compound disrupts their activity, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may mitigate oxidative stress-induced neuronal damage by scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses .
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Neuroprotection in Animal Models : In a murine model of neurodegeneration induced by oxidative stress, administration of the compound led to a marked improvement in behavioral outcomes and a reduction in markers of neuronal apoptosis. Histological analysis showed preserved neuronal integrity compared to control groups .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
6-Chloropyridine-2-carboxamide | Anticancer | Protein kinase inhibition |
Oxazolo[4,5-b]pyridine derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |
Pyridinyl derivatives | Antiviral | Inhibition of viral replication |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chlorooxazolo[5,4-b]pyridine-2-methanamine?
The synthesis typically involves multi-step heterocyclic ring formation. A general approach includes:
- Condensation : Reacting chlorinated pyridine derivatives with aldehydes or ketones under basic conditions to form intermediates.
- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or palladium catalysts to close the oxazole ring .
- Functionalization : Introducing the methanamine group via nucleophilic substitution or reductive amination .
Key solvents include DMF or toluene, with yields optimized at temperatures between 80–120°C .
Q. How is the structure of this compound confirmed?
Structural elucidation relies on:
- NMR Spectroscopy : 1H and 13C NMR to verify aromatic proton environments and substituent positions .
- X-ray Crystallography : For unambiguous confirmation of the fused oxazolo-pyridine ring system .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:1) resolves polar impurities .
- Recrystallization : Ethanol or acetonitrile as solvents for high-purity crystalline forms .
- HPLC : For analytical purity checks, using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Catalyst Screening : Palladium (0) or copper(I) iodide improves cyclization efficiency by reducing side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while toluene minimizes byproducts in cyclization .
- Continuous Flow Systems : Automated reactors enable precise control of temperature (±2°C) and residence time, achieving >85% yield in scaled-up syntheses .
Q. What computational methods predict the compound’s bioactivity or reactivity?
- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites on the fused ring system .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite .
- QSAR Models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with observed bioactivity .
Q. How to resolve contradictions in reported bioactivity data?
- Orthogonal Assays : Validate enzyme inhibition claims using both fluorescence-based and radiometric assays .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if metabolites contribute to conflicting results .
- Crystallographic Studies : Compare binding modes in protein-ligand complexes to identify structural determinants of activity .
Q. Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to the methanamine moiety for improved bioavailability .
Q. What strategies mitigate toxicity in preclinical studies?
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2 |
InChI Key |
RWSLWUXCFGKRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)CN)Cl |
Origin of Product |
United States |
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